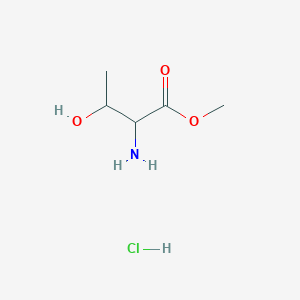

DL-Threonine methyl ester hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

methyl 2-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSJLLVVZFTDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585280 | |

| Record name | Methyl threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62076-66-8, 2170123-34-7 | |

| Record name | Methyl threoninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-3-hydroxybutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Threonine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of the racemic amino acid DL-threonine. As a derivative of the essential amino acid threonine, it serves as a valuable building block in organic synthesis, particularly in the fields of peptide chemistry and drug discovery.[1][2] The esterification of the carboxylic acid group and the presence of the hydrochloride salt enhance its solubility in organic solvents and its stability, making it a versatile reagent in various synthetic applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on practical experimental protocols and relevant biochemical context.

Chemical and Physical Properties

This compound is a white to off-white solid.[3] While specific experimental data for the racemic mixture can be limited, the properties of its enantiomeric forms, L-Threonine methyl ester hydrochloride and D-Threonine methyl ester hydrochloride, provide valuable reference points.

| Property | Value | Source |

| CAS Number | 62076-66-8 | [1][3] |

| Molecular Formula | C₅H₁₂ClNO₃ | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Data not available for DL-form. L-form: 64 °C | [4] |

| Solubility | Soluble in water.[5][6][7] Insoluble in ethanol, ethyl ether, chloroform. | [8] |

| Storage | Store at -20°C for long-term stability. | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of DL-threonine. A common and effective method involves the use of thionyl chloride in methanol, which acts as both the solvent and the esterifying agent.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general method for the synthesis of amino acid methyl ester hydrochlorides, adapted for DL-Threonine.

Materials:

-

DL-Threonine

-

Anhydrous Methanol

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (or other suitable organic solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend DL-Threonine in anhydrous methanol.

-

Cool the suspension in an ice bath to 0°C.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting solid or oil is the crude this compound. It can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Peptide Synthesis

This compound is a key reagent in peptide synthesis, where it serves as the N-terminal protected amino acid building block. The methyl ester protects the C-terminus, allowing for the controlled formation of a peptide bond with the N-terminus of another amino acid.

Experimental Protocol: Dipeptide Synthesis (Example: DL-Threonyl-Alanine)

This protocol outlines the coupling of this compound with an N-protected alanine using a carbodiimide coupling agent.

Materials:

-

This compound

-

N-Boc-Alanine (or other N-protected alanine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Saturated sodium bicarbonate solution

-

1M HCl solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve N-Boc-Alanine, EDC, and HOBt in DCM or DMF in a round-bottom flask.

-

In a separate flask, dissolve this compound in the same solvent and neutralize it with DIPEA.

-

Add the neutralized this compound solution to the activated N-Boc-Alanine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography.

Peptide Coupling Workflow

Caption: Workflow for a standard dipeptide synthesis using this compound.

Role in Biochemical Pathways

As a derivative of threonine, this compound is primarily utilized in synthetic chemistry. In biological systems, threonine itself is an essential amino acid involved in numerous metabolic pathways. Threonine can be metabolized via several routes, leading to the formation of glycine, acetyl-CoA, and pyruvate, which are crucial intermediates in central metabolism.[9] While the methyl ester hydrochloride form is not naturally occurring, its structural similarity to threonine allows it to be a useful tool in studying these pathways and in the synthesis of probes and inhibitors for enzymes involved in threonine metabolism.

Threonine Metabolism Overview

Caption: Simplified overview of major metabolic fates of threonine.

Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons, the α-proton, the β-proton, and the methyl group protons of the threonine backbone. The spectrum would be a superposition of the D and L enantiomer signals. |

| ¹³C NMR | Resonances for the carbonyl carbon, the α-carbon, the β-carbon, the methyl ester carbon, and the backbone methyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the free base (C₅H₁₁NO₃) at m/z = 134.15, and potentially a fragment corresponding to the loss of the methoxy group. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the N-H stretch of the ammonium salt, C-H stretches, the C=O stretch of the ester, and the O-H stretch of the hydroxyl group. |

Conclusion

This compound is a fundamental building block for chemical synthesis, particularly in the realm of peptide and medicinal chemistry. Its straightforward synthesis and utility in peptide coupling reactions make it an indispensable tool for researchers. A thorough understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective application in the laboratory. Further research into the specific biological activities of threonine esters may reveal novel applications in drug development and biochemical research.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-Threonine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 4. L-Threonine methyl ester 39994-75-7 [sigmaaldrich.com]

- 5. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. L-Threonine methyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Threonine(72-19-5) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride

This whitepaper provides a comprehensive overview of the chemical synthesis of DL-Threonine methyl ester hydrochloride, a valuable intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and a visual representation of the synthetic workflow.

Introduction

This compound is the hydrochloride salt of the methyl ester of DL-Threonine. The esterification of the carboxylic acid group in threonine is a crucial step to protect it during subsequent reactions, such as peptide synthesis.[1] Several methods have been established for this transformation, primarily involving the reaction of threonine with methanol in the presence of an acid catalyst. This guide will detail the most common and effective methods, including the use of thionyl chloride, trimethylchlorosilane (TMSCl), and other acidic catalysts.

Comparative Synthesis Methods

The synthesis of amino acid methyl ester hydrochlorides can be achieved through various protocols. The choice of method often depends on factors such as desired yield, reaction conditions, and safety considerations. Below is a summary of common methods with their respective advantages and disadvantages.

| Method | Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Thionyl Chloride | Thionyl chloride (SOCl₂), Methanol | Excellent (e.g., 99.5% for D-allothreonine methyl ester HCl[2]) | High yields, relatively short reaction times. | Thionyl chloride is corrosive and toxic, evolves irritating HCl and SO₂ gases.[1] Requires careful temperature control.[3] |

| Trimethylchlorosilane (TMSCl) | Trimethylchlorosilane, Methanol | Good to Excellent | Milder reaction conditions (room temperature), operationally convenient.[3][4] | TMSCl is moisture-sensitive. |

| Hydrogen Chloride (gas) | Gaseous HCl, Methanol | Good | Direct formation of the hydrochloride salt. | Requires handling of gaseous HCl, which can be cumbersome.[3] |

| Sulfuric Acid | Concentrated H₂SO₄, Methanol | Good | Readily available and inexpensive catalyst. | Can lead to charring with sensitive substrates, requires neutralization during workup.[5] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Synthesis using Thionyl Chloride in Methanol

This is one of the most frequently employed and highest-yielding methods for the esterification of amino acids.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend DL-Threonine in anhydrous methanol at a cooled temperature, typically between -10°C and 0°C.[2][6]

-

Slowly add thionyl chloride dropwise to the stirred suspension while maintaining the low temperature.[6] A typical molar ratio of thionyl chloride to amino acid is between 2 and 3.5 to 1.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for a specified period, generally ranging from 2 to 48 hours, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove excess methanol and thionyl chloride.[2]

-

The resulting crude product can be purified by recrystallization. Anhydrous diethyl ether or tert-butyl methyl ether is often added to the concentrated methanolic solution to precipitate the crystalline hydrochloride salt.[1]

-

The precipitated solid is collected by filtration, washed with cold anhydrous ether, and dried under vacuum to yield pure this compound.

Method 2: Synthesis using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a milder and more convenient alternative to the thionyl chloride protocol.[3]

Procedure:

-

To a round-bottom flask containing DL-Threonine, add anhydrous methanol.

-

To this suspension, slowly add trimethylchlorosilane (typically 2 equivalents) with stirring at room temperature.[3]

-

Continue to stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by TLC. Reaction times are generally between 12 and 24 hours.[3][4]

-

Once the reaction is complete, the solvent and excess reagents are removed by rotary evaporation to yield the product, this compound.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with multiple effective routes. The thionyl chloride method consistently provides excellent yields, though it requires stringent safety precautions. The TMSCl method presents a more user-friendly alternative with milder conditions. The selection of a particular synthetic strategy will be guided by the specific requirements of the laboratory setting, including scale, available equipment, and safety protocols. This guide provides the necessary technical details to enable researchers to reproduce these syntheses effectively and safely.

References

- 1. pianetachimica.it [pianetachimica.it]

- 2. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20100063312A1 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of DL-Threonine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of DL-Threonine methyl ester hydrochloride. The information is intended to support research, development, and application of this compound in various scientific and pharmaceutical contexts.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of the racemic amino acid DL-threonine. It is a key building block in synthetic organic chemistry, particularly in the preparation of peptides and other complex molecules.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl DL-threoninate hydrochloride, (±)-Threonine methyl ester hydrochloride |

| Molecular Formula | C₅H₁₂ClNO₃ |

| Molecular Weight | 169.61 g/mol [1][2] |

| CAS Number | 62076-66-8[1] |

| Chemical Structure | |

| C--INVALID-LINK----INVALID-LINK--C(=O)OC.Cl |

Physicochemical Properties

A summary of the known physicochemical properties of threonine methyl ester hydrochloride is presented below. It is important to note that much of the available experimental data pertains to the L-isomer.

| Property | Value | Source/Notes |

| Appearance | White to off-white crystalline powder or yellowish oil.[3][4] | Data for the L-isomer suggests a white powder or yellowish oil.[5] |

| Melting Point | Data for the DL-form is not readily available. The L-isomer has a reported melting point of 64 °C. | For comparison, DL-Threonine has a melting point of approximately 244-245 °C (with decomposition). |

| Solubility | Soluble in water.[4][6] Miscible with water.[6] | The hydrochloride salt form enhances aqueous solubility compared to the free amino acid.[4] Solubility in organic solvents like methanol, ethanol, DMSO, and acetone is not widely reported and would require experimental determination. |

| Stability | Considered stable under normal storage conditions.[6] It is hygroscopic and moisture-sensitive.[6] | Should be stored in a tightly sealed container in a dry, well-ventilated place, preferably refrigerated.[6] Incompatible with strong oxidizing agents.[6] |

| Optical Rotation | As a racemic mixture, it is optically inactive. | The L-isomer has a reported optical rotation of [α]D²⁰ = -15 ± 1.5º (c=1 in 5N HCl).[5] |

Spectroscopic Data

While specific spectra for the DL-form are not widely published, data for the L-isomer and related compounds serve as a valuable reference for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons, the α- and β-protons of the threonine backbone, and the hydroxyl and amine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the α- and β-carbons, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O (ester), and C-O functional groups.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₅H₁₁NO₃) with a molecular weight of 133.15 g/mol .

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Synthesis via Thionyl Chloride in Methanol

This is a common and effective method for the esterification of amino acids.

Materials:

-

DL-Threonine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Diethyl ether (or other suitable solvent for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube

-

Rotary evaporator

Procedure:

-

Suspend DL-Threonine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension. This reaction is exothermic and generates HCl gas.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature until the reaction is complete (typically monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by precipitation or crystallization from a suitable solvent system (e.g., by adding diethyl ether to a methanolic solution).

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Synthesis using Trimethylchlorosilane and Methanol

This method offers a milder alternative to the thionyl chloride procedure.[7]

Materials:

-

DL-Threonine

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Place DL-Threonine in a round-bottom flask.[7]

-

Slowly add trimethylchlorosilane to the amino acid with stirring.[7]

-

Add anhydrous methanol to the mixture.[7]

-

Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by TLC.[7]

-

Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the product.[7]

-

Further purification can be achieved by recrystallization if necessary.

Visualizations

Synthesis Workflow

The general workflow for the synthesis of this compound can be visualized as follows.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in various applications:

-

Peptide Synthesis: It is a fundamental building block for the synthesis of peptides and proteins, crucial in drug discovery and biochemical research.[5]

-

Pharmaceutical Development: This compound is utilized in the synthesis of diverse pharmaceutical agents, particularly those targeting metabolic pathways.[5]

-

Nutritional Science: It can be used in nutritional supplements to enhance amino acid profiles.[5]

-

Chiral Synthesis: As a chiral molecule, it can be employed as a starting material or resolving agent in asymmetric synthesis.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

-

General Hazards: May cause eye, skin, and respiratory tract irritation.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is hygroscopic and should be protected from moisture. Refrigerated storage is recommended.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

DL-Threonine methyl ester hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a derivative of the essential amino acid DL-Threonine. As a readily available and reactive building block, it serves as a crucial intermediate in various chemical syntheses, particularly in the fields of peptide chemistry and drug discovery. Its structural similarity to the endogenous amino acid threonine allows for its application in metabolic studies and as a potential modulator of physiological processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and metabolic fate of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 62076-66-8 |

| Molecular Formula | C₅H₁₂ClNO₃ |

| Molecular Weight | 169.61 g/mol |

| Appearance | White to off-white solid |

| Synonyms | Methyl DL-threonate hydrochloride, DL-2-Amino-3-hydroxybutanoic acid methyl ester hydrochloride |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through the esterification of DL-Threonine. Two prevalent methods are detailed below.

Method 1: Fischer Esterification using Thionyl Chloride

This is a classic and efficient method for the synthesis of amino acid esters.

Experimental Protocol:

-

Suspend DL-Threonine in anhydrous methanol at a cooled temperature (typically 0 to -10 °C).

-

Slowly add thionyl chloride (SOCl₂) dropwise to the suspension with constant stirring. The thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16-48 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent and any excess reagents under reduced pressure using a rotary evaporator.

-

The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Method 2: Esterification using Chlorotrimethylsilane (TMSCl)

This method provides a milder alternative for the esterification process.

Experimental Protocol:

-

To a suspension of DL-Threonine in methanol at room temperature, slowly add chlorotrimethylsilane (TMSCl).

-

Stir the resulting mixture at room temperature for the time required for the reaction to complete, as monitored by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the amino acid methyl ester.

-

The product can be further purified by washing with a non-polar solvent to remove any remaining impurities.

Applications in Research and Drug Development

Peptide Synthesis

This compound is a valuable building block in peptide synthesis. The esterification of the carboxylic acid group allows for the protection of this functionality, enabling the selective formation of peptide bonds at the amino group. The methyl ester can be readily hydrolyzed under basic conditions to regenerate the carboxylic acid for subsequent coupling reactions. Threonine derivatives are crucial in synthesizing complex peptides, including those with post-translational modifications.[1]

Drug Design and Discovery

Threonine and its derivatives are utilized in drug design to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The incorporation of threonine moieties can improve a drug's stability, solubility, and binding affinity to its target.[] Non-natural threonine derivatives are being explored in the development of enzyme inhibitors and antiviral drugs.[] The D-isomer of threonine, present in the DL-racemic mixture, is of particular interest in designing peptides with increased resistance to proteolytic degradation, thereby extending their in vivo half-life.

Metabolic and Physiological Studies

As a derivative of an essential amino acid, this compound can be used in metabolic research to trace the fate of threonine in various biochemical pathways.[3] Threonine itself is known to influence lipid metabolism and protein synthesis.[4] Studies have shown that threonine supplementation can reduce fat accumulation by modulating signaling pathways related to lipogenesis and thermogenesis.[5]

Metabolic Pathways

In a biological system, it is anticipated that this compound is rapidly hydrolyzed by esterases to yield DL-Threonine and methanol. The subsequent metabolism of threonine can proceed through several pathways. In humans, the primary route of threonine degradation is via threonine dehydratase to α-ketobutyrate.[6] Alternatively, threonine can be metabolized by threonine dehydrogenase to 2-amino-3-ketobutyrate, which is then converted to acetyl-CoA and glycine.[7]

Analytical Methods

The analysis and purification of this compound and related compounds are typically performed using chromatographic techniques.

| Analytical Technique | Description |

| HPLC | High-Performance Liquid Chromatography is a standard method for assessing the purity of this compound. Reversed-phase columns are commonly used with aqueous-organic mobile phases. |

| Chiral HPLC | To separate the D- and L-enantiomers, chiral stationary phases are required. Macrocyclic glycopeptide-based columns, such as those with teicoplanin as the chiral selector, have been shown to be effective for the separation of underivatized amino acid enantiomers.[8] |

| GC-MS | Gas Chromatography-Mass Spectrometry can be used for the analysis of volatile derivatives of amino acid esters. Derivatization is often necessary to improve volatility and thermal stability. |

| TLC | Thin Layer Chromatography is a rapid and simple technique for monitoring the progress of synthesis reactions. |

Potential Signaling Pathways

While specific studies on the direct interaction of this compound with signaling pathways are limited, the known physiological roles of its parent molecule, threonine, suggest potential areas of influence. Threonine is known to be involved in the modulation of the mTOR and MAPK signaling pathways, which are central regulators of cell growth, proliferation, and immune responses.[4] Threonine supplementation has also been shown to affect lipid metabolism through the PPARγ signaling pathway.[3]

References

- 1. benchchem.com [benchchem.com]

- 3. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 4. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Solubility of DL-Threonine Methyl Ester Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of DL-Threonine methyl ester hydrochloride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the fundamental factors governing solubility and presents a detailed, replicable experimental protocol for its determination.

Introduction: The Importance of Solubility

This compound is a derivative of the essential amino acid threonine. As an amino acid ester salt, it serves as a crucial building block in peptide synthesis and a key intermediate in the development of various pharmaceutical agents. The solubility of this compound in non-aqueous, organic solvents is a critical physical property that influences reaction kinetics, purification strategies (such as crystallization), and formulation development. Understanding and accurately measuring its solubility is paramount for process optimization, ensuring reproducibility, and enabling efficient drug discovery workflows. Salts of amino-acid methyl esters are generally recognized as being reasonably soluble in several organic solvents, a property that is highly dependent on the solvent's nature[1].

Factors Influencing Solubility

The solubility of this compound is a complex interplay between the properties of the solute, the properties of the solvent, and the conditions of the system. The hydrochloride salt form enhances solubility in polar solvents compared to its zwitterionic free base. Key influencing factors are illustrated in the diagram below.

Caption: Key factors influencing the solubility of amino acid esters.

Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Isopropanol | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined |

| Dimethyl sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Isothermal Gravimetric Method

The most common and straightforward technique for determining the solubility of a solid in a liquid is the isothermal gravimetric method[2][3][4]. This method involves creating a saturated solution at a constant temperature, separating the dissolved solute from the undissolved solid, and quantifying the dissolved amount by mass after solvent evaporation.

The general workflow for this experimental procedure is outlined below.

Caption: Workflow for solubility determination via the gravimetric method.

4.1 Detailed Methodology

Apparatus and Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., Methanol, Ethanol)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Temperature probe

-

Glass vials or flasks with airtight seals

-

Volumetric pipettes and flasks

-

Syringes and syringe filters (chemically compatible, e.g., PTFE for organic solvents)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or rotary evaporator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation[3].

-

Equilibration: Place the sealed vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium. The concentration of the solution should be measured at intervals; equilibrium is reached when consecutive measurements show the same concentration[3].

-

Sample Collection: Once equilibrium is achieved, stop agitation and allow the undissolved solid to sediment. Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a pre-heated syringe to prevent premature crystallization upon cooling.

-

Filtration: Immediately pass the collected solution through a syringe filter (e.g., 0.22 µm) into a pre-weighed (tared) evaporation dish. This step removes any microscopic solid particles.

-

Mass Determination of Saturated Solution: Record the total mass of the evaporation dish containing the filtered saturated solution.

-

Solvent Removal: Carefully evaporate the solvent from the dish. For volatile solvents, this can be done in a fume hood or more precisely in a vacuum oven at a moderate temperature to avoid decomposition of the solute[3][5].

-

Drying and Final Weighing: Dry the residue in the vacuum oven until a constant mass is achieved (i.e., the difference between consecutive weighings is negligible)[3][6]. This ensures all solvent has been removed.

-

Calculation:

-

Mass of empty dish = W₁

-

Mass of dish + saturated solution = W₂

-

Mass of dish + dry solute = W₃

-

Mass of solute = W₃ - W₁

-

Mass of solvent = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

-

Conclusion

While specific solubility data for this compound remains to be broadly published, the principles governing its behavior in organic solvents are well-understood. For professionals in pharmaceutical development and chemical synthesis, the direct measurement of this property is essential. The isothermal gravimetric method detailed herein provides a robust and reliable framework for obtaining the precise, quantitative data needed to optimize synthetic routes, design effective purification protocols, and advance drug formulation efforts.

References

- 1. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 5. scribd.com [scribd.com]

- 6. moodle.uoh.edu.iq [moodle.uoh.edu.iq]

An In-depth Technical Guide to the Stability and Storage of DL-Threonine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for DL-Threonine methyl ester hydrochloride. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Core Stability Profile

This compound is generally stable under normal temperatures and pressures. However, its stability is influenced by several factors, primarily moisture, pH, and temperature. As a hydrochloride salt of an amino acid ester, it exists as a crystalline solid, which enhances its stability compared to its free base form. The primary degradation pathway of concern is hydrolysis of the methyl ester bond.

Key Stability Characteristics:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis, which is significantly influenced by pH. In aqueous solutions with a pH above 8, hydrolysis can be rapid. The hydrochloride salt form helps to maintain a lower pH in solution, thereby increasing its stability against hydrolysis.

-

Hygroscopicity: The compound is described as hygroscopic, meaning it can readily absorb moisture from the atmosphere. This absorbed moisture can lead to degradation over time, primarily through hydrolysis.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The degradation of amino acids and their derivatives typically proceeds via deamination and decarboxylation. For threonine derivatives, a potential degradation pathway involves cleavage to glycine and acetaldehyde.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and purity of this compound. The following table summarizes the recommended storage conditions based on the form of the compound.

| Form | Temperature | Duration | Container | Additional Precautions |

| Powder | -20°C | Up to 3 years | Tightly sealed | Store in a dry, well-ventilated area away from moisture and strong oxidizing agents. |

| 4°C | Up to 2 years | Tightly sealed | Store in a dry, well-ventilated area away from moisture and strong oxidizing agents. | |

| In Solvent | -80°C | Up to 6 months | Tightly sealed | Use an appropriate anhydrous solvent and protect from moisture. |

| -20°C | Up to 1 month | Tightly sealed | Use an appropriate anhydrous solvent and protect from moisture. |

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and thermal decomposition. The following diagram illustrates these potential routes.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve assessing the impact of temperature, humidity, and light. Below is a detailed methodology for a typical stability testing workflow.

Experimental Workflow for Stability Testing

The following diagram outlines a general workflow for conducting a stability study.

Analytical Methodology: HPLC-UV/MS for Purity and Degradation Product Analysis

Objective: To quantify the amount of this compound and detect and identify any degradation products.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass Spectrometer (MS) for identification of unknown peaks.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-19 min: 95% to 5% B

-

19-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

UV Detection: 210 nm.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in and dilute to 10 mL with a suitable solvent (e.g., 50:50 water:acetonitrile) to obtain a concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak.

-

Degradation products are identified by their retention times and mass-to-charge ratios (m/z) from the MS data.

-

Quantification of degradation products can be performed if reference standards are available.

Summary of Key Recommendations

-

Always store this compound in a tightly sealed container in a cool, dry place.

-

For long-term storage, freezing at -20°C is recommended.

-

Avoid exposure to moisture and high humidity to prevent hydrolysis.

-

Keep away from strong oxidizing agents.

-

When preparing solutions, use anhydrous solvents whenever possible and minimize exposure to atmospheric moisture.

-

Regularly assess the purity of the compound, especially for older batches or those that may have been stored improperly.

By adhering to these guidelines, researchers and drug development professionals can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental results.

DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide for its Application as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of DL-Threonine methyl ester hydrochloride as a versatile chiral building block in organic synthesis and drug development. The strategic use of this racemic mixture provides a cost-effective entry point to valuable chiral intermediates, essential for the construction of complex molecular architectures.

Introduction: The Significance of Threonine Stereoisomers in Synthesis

Threonine, an essential amino acid, possesses two chiral centers, resulting in four stereoisomers: L-Threonine, D-Threonine, L-allothreonine, and D-allothreonine.[1] While L-Threonine is abundant in nature, its D-enantiomer and the allo-diastereomers are considered "unnatural" amino acids and are valuable chiral synthons for the pharmaceutical industry.[2] DL-Threonine, a racemic mixture of D- and L-threonine, serves as a readily available and economical starting material for accessing both enantiomeric series. The methyl ester hydrochloride derivative enhances its solubility in organic solvents and facilitates its use in various chemical transformations.[3]

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1. While specific data for the DL-racemic mixture can be limited, properties of the individual enantiomers are well-documented and provide a reliable reference.

Table 1: Physicochemical Properties of Threonine Methyl Ester Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₃ | [4] |

| Molecular Weight | 169.61 g/mol | [5] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | ~64 °C (for L-enantiomer) | |

| Solubility | Soluble in water. | [6] |

| Storage | 0-8°C, away from moisture. | [3][7] |

Spectroscopic data is crucial for the characterization of this compound and its derivatives. Representative data for threonine and its esters are summarized in Table 2.

Table 2: Spectroscopic Data for Threonine Derivatives

| Technique | Key Features | Reference |

| ¹H NMR (D₂O) | δ (ppm): 4.26 (d), 4.09 (d), 3.85 (s), 1.27 (d) (for D-allothreonine methyl ester HCl) | |

| ¹³C NMR | (Data for L-Threonine methyl ester HCl available) | [5] |

| Mass Spectrometry (ESI-MS) | m/z = 134 (M⁺+1) (for D-allothreonine methyl ester) | |

| IR Spectroscopy | Characteristic peaks for O-H, N-H, C=O (ester), and C-O bonds. | [8] |

Synthesis of this compound

The esterification of DL-Threonine is a fundamental step for its application as a chiral building block. Two common and effective methods are detailed below.

Synthesis Workflow

The general workflow for the synthesis of this compound involves the esterification of DL-Threonine in methanol, followed by isolation of the hydrochloride salt.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

This method is a classic and high-yielding procedure for the synthesis of amino acid methyl esters.

Materials:

-

DL-Threonine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

Procedure:

-

Cool anhydrous methanol to -10 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Slowly add thionyl chloride dropwise to the cold methanol with stirring.

-

Add DL-Threonine portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude this compound is obtained as a white solid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether or ethyl acetate/hexane.

This method offers milder reaction conditions and a simpler work-up procedure.[9]

Materials:

-

DL-Threonine

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

Procedure:

-

Suspend DL-Threonine in anhydrous methanol in a round-bottom flask with a magnetic stirrer.

-

Slowly add trimethylchlorosilane to the suspension at room temperature.[9]

-

Stir the resulting solution or suspension at room temperature for 12-24 hours.[9]

-

Monitor the reaction by TLC.

-

After the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product, this compound.[9]

Application as a Chiral Building Block

This compound is a valuable precursor for the synthesis of a wide range of chiral molecules, including non-natural amino acids, pharmaceutical intermediates, and complex natural products.

Chiral Resolution and Derivatization

The primary utility of the DL-racemic mixture lies in its resolution into individual D- and L-enantiomers, which can then be used in stereospecific synthesis.

Caption: Conceptual pathway from this compound to chiral pharmaceuticals.

Several methods can be employed for the resolution of DL-Threonine, including:

-

Preferential Crystallization: This technique exploits the different crystallization behaviors of the enantiomers.[2]

-

Enzymatic Resolution: Enzymes such as aminoacylases can selectively hydrolyze one enantiomer of an N-acyl-DL-amino acid, allowing for the separation of the unreacted enantiomer.

-

Chromatographic Separation: Chiral stationary phases in High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers.

Role in Drug Development

Threonine and its derivatives are integral components of many pharmaceutical compounds.[] The unnatural D-threonine, accessible from the DL-mixture, is a crucial building block for various therapeutic agents.[2] For instance, threonine derivatives are used in the synthesis of antibiotics, antiviral agents, and enzyme inhibitors.[] The hydroxyl group of threonine provides a key site for chemical modification to enhance drug properties such as stability, solubility, and target binding affinity.[]

Conclusion

This compound represents a practical and economically viable starting point for the synthesis of valuable chiral molecules. Its straightforward preparation and the accessibility of both D- and L-enantiomers through established resolution techniques make it a cornerstone for researchers and professionals in the fields of organic synthesis and pharmaceutical development. This guide provides a foundational understanding of its properties, synthesis, and diverse applications, empowering scientists to leverage this versatile chiral building block in their research endeavors.

References

- 1. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]

- 2. D-Threonine: An Important Unnatural Amino acids_Chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Threonine methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 5. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Threonine methyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Threonine Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the ever-evolving landscape of drug discovery and development, the unique structural and functional properties of amino acid derivatives have positioned them as indispensable building blocks for novel therapeutics. Among these, threonine derivatives are emerging as particularly promising scaffolds in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including antiviral, antibacterial, anticancer, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the applications of threonine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

The inherent chirality and the presence of a secondary hydroxyl group on the side chain of threonine provide a versatile platform for chemical modification, enabling the synthesis of diverse molecular architectures with tailored pharmacological profiles. These modifications can enhance binding affinity to biological targets, improve pharmacokinetic properties, and reduce off-target effects, thereby paving the way for the development of safer and more effective drugs.

Antiviral Applications: Combating SARS-CoV-2

The global health crisis precipitated by SARS-CoV-2 has spurred intensive research into novel antiviral agents. Threonine derivatives have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. Notably, the incorporation of an O-tert-butyl-threonine residue at the P3 position of peptidomimetic aldehydes has been shown to be a key factor in achieving high cellular and antiviral potency.[1]

| Compound/Derivative | Target | IC50 (nM) | Cell Line |

| MPI-8 | SARS-CoV-2 Mpro | 4.8 | - |

| MPI-16 | SARS-CoV-2 Mpro | 6.2 | - |

| MPI-17 | SARS-CoV-2 Mpro | 5.5 | - |

Table 1: In vitro inhibitory activity of O-tert-butyl-threonine containing derivatives against SARS-CoV-2 Mpro.

Antibacterial Potential: Targeting Bacterial Metabolism

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. L-threonine dehydrogenase (TDH), an enzyme essential for threonine metabolism in bacteria like Escherichia coli, has emerged as a promising target. An N-pyridylpyrazolone derivative of threonine has been identified as a partial mixed inhibitor of E. coli TDH, demonstrating its potential as a starting point for the development of new antibiotics.[2][3][4]

| Compound | Target | EC50 (µM) | Organism |

| 4-(2-aminoethyl)-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazol-3-one | L-threonine dehydrogenase | 47 ± 16 | Escherichia coli |

Table 2: Inhibitory activity of an N-pyridylpyrazolone threonine derivative.

Anticancer Strategies: From Prodrugs to Kinase Inhibition

Threonine derivatives are being explored in multifaceted approaches to cancer therapy. One strategy involves their use in prodrugs to enhance the delivery and efficacy of existing chemotherapeutic agents. For instance, a gemcitabine-threonine amide prodrug (Gem-Thr) has been synthesized to target amino acid transporters that are often overexpressed in pancreatic cancer cells, leading to improved metabolic stability and anticancer effects.[5][6][7]

Another avenue of investigation is the targeting of serine/threonine kinases, which are key regulators of cell growth, proliferation, and survival, and are frequently dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical signaling cascade in many cancers, and threonine's structural features make it a valuable component in the design of inhibitors targeting kinases within this pathway.

| Derivative | Cancer Cell Line | IC50 (µM) |

| Threonine-ligated Molybdenyl–Sulfide Cluster | A549 (Lung Carcinoma) | ~500 (48h) |

| Gemcitabine-Threonine (Gem-Thr) | BxPC-3 (Pancreatic) | More effective than Gemcitabine |

| Gemcitabine-Threonine (Gem-Thr) | MIAPaCa-2 (Pancreatic) | More effective than Gemcitabine |

Table 3: Anticancer activity of selected threonine derivatives.

Neurodegenerative Disorders: Modulating Key Signaling Pathways

In the realm of neurodegenerative diseases such as Alzheimer's, the modulation of serine/threonine kinases like Glycogen Synthase Kinase 3β (GSK-3β) is a key therapeutic strategy. GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[8][9][10] Threonine's structural similarity to serine makes it a relevant scaffold for designing inhibitors that can compete for the active site of such kinases. Peptidomimetics incorporating threonine derivatives are being investigated for their ability to cross the blood-brain barrier and modulate these critical neuronal signaling pathways.

Experimental Protocols and Methodologies

A crucial aspect of drug discovery is the robust and reproducible synthesis and evaluation of novel compounds. This guide provides detailed experimental protocols for key assays and synthetic procedures.

Synthesis of Gemcitabine-Threonine Amide Prodrug

The synthesis of the Gem-Thr prodrug involves a two-step process. First, N-Boc-L-threonine is coupled with gemcitabine in the presence of coupling agents like EDCI and HOBt. The reaction is carried out in a DMF/DMSO solvent mixture at 55°C. In the second step, the Boc protecting group is removed using 4N HCl in dioxane to yield the final Gem-Thr prodrug.[5][7]

In Vitro Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the threonine derivative and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

SARS-CoV-2 Mpro Inhibition Assay

This fluorescence-based assay measures the inhibition of the main protease of SARS-CoV-2.

Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of the Mpro enzyme, and a fluorogenic substrate.

-

Inhibitor Incubation: In a 384-well plate, incubate the Mpro enzyme with varying concentrations of the threonine derivative inhibitor.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[11]

Visualizing Molecular Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex biological processes and experimental designs, this guide utilizes Graphviz (DOT language) to create clear and concise diagrams.

References

- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Characterization of a Threonine-Ligated Molybdenyl–Sulfide Cluster as a Putative Cyanide Poisoning Antidote; Intracellular Distribution, Effects on Organic Osmolyte Homeostasis, and Induction of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. mdpi.com [mdpi.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. google.com [google.com]

- 9. dovepress.com [dovepress.com]

- 10. SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response [protocols.io]

- 11. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]

Spectroscopic Profile of DL-Threonine Methyl Ester Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for DL-Threonine methyl ester hydrochloride. Due to the limited availability of a complete, unified dataset for the DL-racemic mixture, this document presents data for the closely related L-Threonine methyl ester hydrochloride and the parent amino acid, L-Threonine, as a robust reference. The guide includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for L-Threonine and its methyl ester hydrochloride derivative. These values serve as a reliable reference for the characterization of this compound.

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| L-Threonine | D₂O | 1.32 | d | 6.4 | CH₃ |

| 3.61 | d | 4.6 | α-CH | ||

| 4.26 | dq | 6.4, 4.6 | β-CH | ||

| DL-Threonine hydrate (2:1) | D₂O | 1.33 | CH₃ | ||

| 3.60 | α-CH | ||||

| 4.26 | β-CH |

Note: Data for L-Threonine is sourced from the Biological Magnetic Resonance Bank (BMRB)[1] and for DL-Threonine hydrate from ChemicalBook[2]. The multiplicity and coupling constants for DL-Threonine hydrate were not specified in the source.

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| L-Threonine | H₂O | 20.9 | CH₃ |

| 61.2 | β-CH | ||

| 67.8 | α-CH | ||

| 173.5 | C=O |

Note: Data for L-Threonine is sourced from the Human Metabolome Database (HMDB)[3].

Table 3: IR Spectral Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| Methyl L-threoninate hydrochloride | Film | Not specified | Not specified |

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | m/z | Assignment |

| Threonine | Electron Ionization | 75 | [M-COOH]⁺ |

| 74 | [M-CH(OH)CH₃]⁺ | ||

| 45 | [COOH]⁺ |

Note: The mass spectrum of the parent compound, Threonine, shows characteristic fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 133.15 for the free base, with potential fragmentation involving the loss of the methoxy group or cleavage of the amino acid backbone[6][7].

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Deuterium oxide (D₂O) is commonly used for its ability to exchange with labile protons (e.g., -OH, -NH₃⁺), simplifying the spectrum.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard 1D proton experiment.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

Reference: The residual solvent peak (e.g., D₂O at ~4.79 ppm) is typically used for calibration.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard 1D carbon experiment with proton decoupling.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 0 to 200 ppm.

-

Temperature: 298 K.

-

Reference: The solvent peak (if applicable) or an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle[8].

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar[8].

-

Mix the sample and KBr thoroughly by grinding.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet[8].

-

Place the KBr pellet in the sample holder of the FTIR instrument for analysis[8].

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

A small amount of formic acid (0.1%) may be added to promote ionization.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for amino acid derivatives to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically in the range of 3-5 kV.

-

Nebulizing Gas: Nitrogen is commonly used.

-

For tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is selected and fragmented to provide structural information.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. bmse000049 L-Threonine at BMRB [bmrb.io]

- 2. DL-Threonine hydrate(2:1)(6028-28-0) 1H NMR [m.chemicalbook.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000167) [hmdb.ca]

- 4. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Threonine(72-19-5) 13C NMR spectrum [chemicalbook.com]

- 6. Threonine [webbook.nist.gov]

- 7. dl-Threonine, methyl ester [webbook.nist.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

Understanding the Stereochemistry of Threonine Esters: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where interactions with chiral biological targets are paramount, a thorough understanding and control of stereochemistry are non-negotiable. Threonine, an essential amino acid with two chiral centers, presents a fascinating case study. Its esters are valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals, including antibiotics and anticancer agents. This technical guide provides an in-depth exploration of the stereochemistry of threonine esters, encompassing their synthesis, analysis, and biological implications, to aid researchers in harnessing their full potential.

The Four Stereoisomers of Threonine

Threonine possesses two stereogenic centers at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R). The naturally occurring and most common form is L-threonine, which has the (2S, 3R) configuration. The (2R, 3S) enantiomer is D-threonine. The other pair of enantiomers, (2S, 3S) and (2R, 3R), are referred to as L-allo-threonine and D-allo-threonine, respectively. The relationship between these stereoisomers is depicted below.

Stereoselective Synthesis of Threonine Esters

The ability to selectively synthesize a specific stereoisomer of a threonine ester is crucial for drug development. A variety of methods have been developed to achieve this, often starting from a readily available chiral pool material like L-threonine.

One common strategy to access the allo diastereomers involves the protection of the amine and carboxyl groups of threonine, followed by oxidation of the β-hydroxyl group to a ketone, and then a diastereoselective reduction. The choice of reducing agent can influence the stereochemical outcome.

Table 1: Diastereomeric Ratios in Stereoselective Synthesis

| Starting Material | Reaction Steps | Product | Diastereomeric Ratio (threo:allo) | Reference |

| L-Threonine | 1. Amine and carboxyl protection2. Oxidation of β-OH to ketone3. Diastereoselective reduction | L-allo-Threonine derivative | High preference for allo isomer | [1] |

| N-Cbz-L-serinal | Grignard addition with methylmagnesium bromide | N-Cbz-L-threonine derivative | 97:3 (threo:erythro) |

Experimental Protocols

Protocol 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

This protocol describes a straightforward method for the esterification of L-threonine using thionyl chloride in methanol.

Materials:

-

L-Threonine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Cool a round-bottom flask containing anhydrous methanol in an ice bath.

-

Slowly add thionyl chloride dropwise to the cold methanol with stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

To this solution, add L-threonine in one portion and continue stirring.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting white solid is L-threonine methyl ester hydrochloride. The crude product can be purified by recrystallization.

Protocol 2: Stereoselective Synthesis of L-allo-Threonine from L-Threonine

This protocol outlines a general strategy for inverting the stereochemistry at the β-carbon of threonine.

Materials:

-

L-Threonine

-

Protecting group reagents for amine (e.g., Fmoc-OSu) and carboxyl groups (e.g., for ortho ester formation)

-

Oxidizing agent (e.g., Swern oxidation reagents)

-

Diastereoselective reducing agent (e.g., a bulky hydride source)

-

Deprotection reagents

-

Standard laboratory glassware and purification equipment

Procedure:

-

Protection: Protect the amino group of L-threonine (e.g., as an Fmoc derivative) and the carboxyl group (e.g., as a cyclic ortho ester).

-

Oxidation: Oxidize the secondary alcohol at the β-position to a ketone using a suitable oxidizing agent like Swern oxidation.

-

Diastereoselective Reduction: Reduce the resulting ketone using a diastereoselective reducing agent. The choice of the reducing agent is critical to favor the formation of the allo diastereomer.

-

Deprotection: Remove the protecting groups from the amine and carboxyl functionalities to yield L-allo-threonine.

-

Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Analytical Techniques for Stereochemical Characterization

Distinguishing between the different stereoisomers of threonine esters requires specialized analytical techniques. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for separating and quantifying enantiomers and diastereomers. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation.

Table 2: Chiral HPLC Separation of Threonine Diastereomers (as N-derivatives)

| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |

| N-Dansyl-L-threonine | Astec CHIROBIOTIC™ V | 20 mM Ammonium Acetate in Water/Methanol (80:20, v/v) | 8.5 (L-threo), 9.8 (L-allo) | 1.18 | 2.1 |

| N-Dansyl-D-threonine | Astec CHIROBIOTIC™ V | 20 mM Ammonium Acetate in Water/Methanol (80:20, v/v) | 10.5 (D-threo), 12.1 (D-allo) | 1.16 | 2.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to differentiate between diastereomers, as the different spatial arrangement of atoms leads to distinct chemical shifts and coupling constants. Chiral shift reagents can be employed to distinguish between enantiomers.

Table 3: Representative ¹H NMR Data for Threonine Stereoisomers

| Proton | L-Threonine (ppm) | L-allo-Threonine (ppm) |

| Hα (C2-H) | ~3.6 | ~3.8 |

| Hβ (C3-H) | ~4.2 | ~4.1 |

| CH₃ | ~1.2 | ~1.3 |

| Jα,β (Hz) | ~4.5 | ~2.5 |

Biological Significance and Impact on Drug Development

The stereochemistry of a drug molecule profoundly influences its pharmacological and toxicological properties. This is because biological targets such as enzymes and receptors are themselves chiral and will interact differently with different stereoisomers. For instance, the antimicrobial peptide Drosocin shows that glycosylation at a threonine residue is critical for its activity, and the stereochemistry of this modification is important.[2] Similarly, the antimalarial activity of 3-Br-acivicin isomers is highly dependent on their stereochemistry, with only the (5S, αS) isomers showing significant antiplasmodial effects.

A simplified representation of how the stereochemistry of a threonine ester-containing drug candidate might differentially affect a signaling pathway is shown below.

Experimental Workflow for Stereochemical Analysis

A systematic workflow is essential for the comprehensive stereochemical analysis of threonine esters in a drug development pipeline.

Conclusion

The stereochemistry of threonine esters is a multifaceted and critical aspect of modern drug discovery and development. A comprehensive understanding of the synthesis of stereochemically pure threonine ester building blocks, coupled with robust analytical methods for their characterization, is essential for advancing drug candidates. As the demand for more specific and effective therapeutics grows, the ability to control and leverage the subtle yet profound effects of stereochemistry will continue to be a key driver of innovation in the pharmaceutical industry.

References

Methodological & Application

Application Notes and Protocols for DL-Threonine Methyl Ester Hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Threonine methyl ester hydrochloride is a derivative of the amino acid threonine, where the carboxylic acid is protected as a methyl ester and the amino group is present as a hydrochloride salt. This modification makes it a versatile building block in peptide synthesis, particularly in solution-phase synthesis and as a component for coupling in solid-phase peptide synthesis (SPPS). The methyl ester serves as a readily removable protecting group for the C-terminus, while the free amino group, upon neutralization, is available for peptide bond formation. The hydroxyl group on the side chain of threonine is a reactive site that typically requires protection to prevent side reactions during coupling.

These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis, including key considerations for protecting group strategies, coupling reactions, and deprotection steps.

Key Considerations

-

Stereochemistry: As a DL-mixture, the resulting peptide will be a mixture of diastereomers. For stereospecific synthesis, the corresponding L- or D-threonine derivative should be used.

-